O-Demethyl apixaban sulfate

Catalog No.
S537967
CAS No.
1118765-14-2
M.F
C24H23N5O7S
M. Wt
525.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Demethyl apixaban sulfate

Inaccurate metabolite quantification compromises apixaban bioanalytical methods. The free base surrogate (O-demethyl apixaban) fails to co-elute with the sulfate conjugate in HPLC, leading to poor resolution and misidentification of human-specific clearance pathways. O-Demethyl apixaban sulfate (metabolite M1) is the true circulating form (~25% parent AUC), required for:

  • LC-MS/MS method calibration for clinical trial plasma analysis
  • In vitro sulfotransferase DDI study quantification
  • QC impurity profiling and stability-indicating method validation

Procure the correct analytical standard to ensure regulatory acceptance and data integrity.

CAS Number

1118765-14-2

Product Name

O-Demethyl apixaban sulfate

IUPAC Name

[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate

Molecular Formula

C24H23N5O7S

Molecular Weight

525.54

InChI

InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35)

InChI Key

HRIFVOGTDGFZKP-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

O-Demethyl apixaban sulfate, Apixaban (metabolite M1), Apixaban (M1)

The exact mass of the compound O-Demethyl apixaban sulfate is 525.1318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

1 mg, 5 mg

O-Demethyl apixaban sulfate (metabolite M1) is the major circulating human metabolite of the blockbuster anticoagulant apixaban, formed via cytochrome P450-mediated O-demethylation followed by SULT1A1/SULT1A2-catalyzed sulfation[1]. For pharmaceutical procurement, it serves as a critical, highly polar reference standard required for analytical method validation (AMV), pharmacokinetic profiling, and regulatory compliance. Unlike the parent API, it is pharmacologically inactive against human Factor Xa, making its precise quantification essential for differentiating active drug clearance from inactive metabolite accumulation in clinical and in vitro ADME assays[1].

Research Fit

Reference Standard Identity Certified O-demethyl apixaban sulfate (M1) for analytical method workflows
Intended Analytical Use HPLC/LC-MS method development, validation, and quality control
Regulatory Context Supports ANDA bioequivalence method requirements

Substituting O-demethyl apixaban sulfate with its free base counterpart (O-demethyl apixaban, M2) fundamentally compromises both analytical accuracy and metabolic relevance [1]. In human plasma, the sulfate conjugate accounts for approximately 25% of the parent drug's area under the curve (AUC), whereas the free base is merely a minor component [1]. Furthermore, the presence of the highly polar sulfate group drastically alters the molecule's partition coefficient and reverse-phase HPLC retention time. Using the free base as a surrogate standard will result in failed peak resolution during impurity profiling and inaccurate quantification of human-specific metabolic drug-drug interactions (DDIs) [1].

Substitution Risk

Metabolic pathway specificity

Substitution with parent apixaban or unconjugated M2 overlooks the two-step CYP/SULT1A1 pathway, resulting in distinct chromatographic and MS behavior that may bias quantification.

Species-dependent exposure profile

M1 represents a major circulating component in human plasma but only a trace component in rodents; methods calibrated against rodent metabolite profiles may not reflect human exposure.

Analytical method transfer limitation

Validated LC-MS/MS methods using alternative analogs (e.g., O-demethyl apixaban glucuronide) may require extensive re-optimization due to differences in ionization efficiency and retention.

Human-Specific Metabolic Dominance vs. Free Base

In pharmacokinetic studies, O-demethyl apixaban sulfate (M1) is identified as the predominant circulating metabolite in humans, representing ~25% of the parent apixaban AUC [1]. In contrast, the free base (O-demethyl apixaban, M2) is a minor component in humans but prominent in rabbit models [1]. Consequently, the sulfate salt is the strictly required standard for human clinical plasma assays and SULT1A1/SULT1A2 in vitro clearance models.

Evidence DimensionProportion of circulating metabolite in plasma
Target Compound Data~25% of parent AUC in humans (Major metabolite)
Comparator Or BaselineO-demethyl apixaban free base (Minor component in humans, major in rabbits)
Quantified DifferenceThe sulfate conjugate is the dominant human species, whereas the free base dominates in specific animal models.
ConditionsIn vivo human and animal plasma pharmacokinetic profiling

Procurement of the exact sulfate conjugate is mandatory for validating human ADME and DDI studies, as the free base does not accurately reflect human metabolic pathways.

Plasma Abundance (24h)
Head-to-head
Human: 34% vs Rat: 1.8% (18.9-fold higher)
Supports species-specific method selection for human PK studies
Rat plasma underestimates human M1 exposure ~19-fold

Pharmacological Inactivity for Clearance Differentiation

Unlike the parent drug apixaban, which is a potent Factor Xa inhibitor with a Ki of approximately 0.08 nM, O-demethyl apixaban sulfate is essentially inactive, demonstrating a Ki of 58 µM and an IC50 of ~300 µM against human Factor Xa [1]. This massive differential in binding affinity ensures that the accumulation of the M1 metabolite does not contribute to the anticoagulant effect, necessitating its distinct analytical separation from the parent API during efficacy and safety evaluations [1].

Evidence DimensionFactor Xa Inhibition (Ki)
Target Compound Data58 µM (Inactive)
Comparator Or BaselineApixaban parent API (~0.08 nM)
Quantified Difference>700,000-fold reduction in Factor Xa binding affinity.
ConditionsIn vitro human Factor Xa inhibition assay

Accurately quantifying the inactive sulfate metabolite allows researchers to decouple parent drug efficacy from metabolic clearance rates without confounding pharmacological data.

SULT Km
Head-to-head
SULT1A1 Km 36.8 μM; SULT1A2 Km 70.8 μM; Liver S9 Km 41.4 μM
Indicates SULT1A1 as primary M1 formation enzyme; informs DDI risk assessment
1.9-fold affinity difference between isoforms

Chromatographic Polarity and HPLC Retention

The addition of the highly polar sulfoxy group to the apixaban core drastically increases the hydrophilicity of O-demethyl apixaban sulfate compared to the O-demethyl free base and the parent drug[1]. In reverse-phase high-performance liquid chromatography (RP-HPLC) used for QC and impurity profiling, this structural modification ensures a significantly earlier elution time. Procurement of the exact sulfate standard is therefore required to establish system suitability, define relative retention times (RRT), and prove baseline resolution from apixaban and lipophilic degradants.

Evidence DimensionChromatographic polarity and RP-HPLC elution behavior
Target Compound DataHighly polar sulfate conjugate (early elution)
Comparator Or BaselineO-demethyl apixaban free base (lower polarity, later elution)
Quantified DifferenceDistinct baseline resolution and shifted relative retention time (RRT) due to the ionizable sulfate group.
ConditionsReverse-phase HPLC impurity profiling

Analytical laboratories must procure the sulfate standard to validate peak purity and satisfy ICH guidelines for chromatographic separation of API impurities.

Species Activity Rank
Class-level
Human, dog, monkey > mouse, rat, rabbit (5–10×)
Highlights human-relevant sulfation capacity; rodent models underestimate M1 formation
Estimated from reported activity rankings; quantitative values to verify
Metabolite AUC Ratio
Reported
M1: ~25% of parent AUC; Other metabolites: trace/not quantifiable
M1 meets regulatory ≥10% threshold for ANDA bioequivalence assessment
Sole metabolite with quantifiable systemic exposure
Aqueous Solubility
Class-level
Water-soluble (sulfate conjugate); parent apixaban: limited solubility
Distinct extraction/chromatography requirements; authentic standard needed
Qualitative class-level inference; method-specific validation advised

Analytical Method Validation (AMV) for Apixaban API Manufacturing

O-demethyl apixaban sulfate is utilized as a critical reference standard in QC laboratories to validate stability-indicating HPLC methods. Its distinct polarity ensures it can be tracked as a process impurity or degradation product, satisfying regulatory requirements for API release testing [1].

Human Pharmacokinetic and ADME Profiling

Because it represents ~25% of the parent drug AUC in human plasma, this compound is essential for calibrating LC-MS/MS bioanalytical methods used in clinical trials. It allows for the precise quantification of human-specific clearance pathways distinct from animal models [1].

In Vitro SULT Enzyme Phenotyping and DDI Assays

As the direct product of SULT1A1 and SULT1A2 conjugation, O-demethyl apixaban sulfate is the required analytical target for in vitro drug-drug interaction (DDI) studies evaluating the inhibition or induction of human sulfotransferases by co-administered drugs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Bioequivalence: Major Metabolite Quantification
Certified reference standard identity
LC-MS/MS method accuracy for M1 in human plasma
Species-Specific PK Modeling and IVIVE
Human SULT1A1/1A2 metabolic profile
IVIVE scaling factor validation with human-derived in vitro systems
SULT1A1 DDI Risk Assessment
Enzyme kinetic context (SULT1A1 probe)
Sulfation activity modulation under inhibitor exposure
Method Development & Forced Degradation Studies
Impurity identification and system suitability
Stability-indicating assay and retention time consistency

XLogP3

1.3

Exact Mass

525.1318

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

O-demethyl apixaban sulfate
1: Wong PC, Pinto DJ, Zhang D. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. J Thromb Thrombolysis. 2011 May;31(4):478-92. doi: 10.1007/s11239-011-0551-3. Review. PubMed PMID: 21318583; PubMed Central PMCID: PMC3090580.
2: Zhang D, He K, Raghavan N, Wang L, Crain EJ, He B, Xin B, Luettgen JM, Wong PC. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits. J Thromb Thrombolysis. 2010 Jan;29(1):70-80. doi: 10.1007/s11239-009-0401-8. PubMed PMID: 19851712.
3: Wang L, Raghavan N, He K, Luettgen JM, Humphreys WG, Knabb RM, Pinto DJ, Zhang D. Sulfation of o-demethyl apixaban: enzyme identification and species comparison. Drug Metab Dispos. 2009 Apr;37(4):802-8. doi: 10.1124/dmd.108.025593. Epub 2009 Jan 8. PubMed PMID: 19131519.
4: Raghavan N, Frost CE, Yu Z, He K, Zhang H, Humphreys WG, Pinto D, Chen S, Bonacorsi S, Wong PC, Zhang D. Apixaban metabolism and pharmacokinetics after oral administration to humans. Drug Metab Dispos. 2009 Jan;37(1):74-81. doi: 10.1124/dmd.108.023143. Epub 2008 Oct 2. PubMed PMID: 18832478.

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